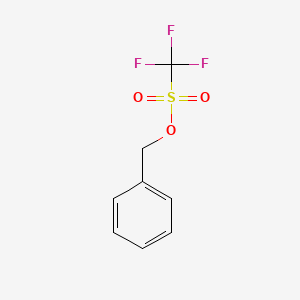

Benzyl trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTRLHAGKRCHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455109 | |

| Record name | BENZYL TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17674-16-7 | |

| Record name | BENZYL TRIFLUOROMETHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Benzyl Trifluoromethanesulfonate Chemistry

The journey of benzyl (B1604629) trifluoromethanesulfonate (B1224126) is intrinsically linked to the broader development of triflate chemistry. The trifluoromethanesulfonyl group, or triflate group, is an outstanding leaving group, a property that chemists have harnessed for a multitude of transformations. The preparation of benzyl trifluoromethanesulfonate is most commonly achieved through the reaction of benzyl alcohol with trifluoromethanesulfonic anhydride (B1165640). prepchem.com An alternative route involves the reaction of a benzyl halide with silver triflate.

Early investigations into benzylation reactions often relied on harsher conditions. The Williamson ether synthesis, for instance, necessitates the use of strong bases, while other methods require strong acids. orgsyn.org The advent of this compound and other related benzylation agents offered a milder and more efficient alternative for the formation of benzyl ethers and for Friedel-Crafts benzylation reactions. The development of metal triflates, such as those of lanthanoids, scandium, and hafnium, further expanded the toolkit for secondary benzylation reactions using benzyl alcohols. nih.gov These catalytic systems proved highly effective, even in the presence of water, and could be used with substrates bearing acid-sensitive functional groups. nih.gov

The evolution of its use has also seen the development of in situ generation techniques, where the highly reactive this compound is prepared and immediately used in the reaction mixture, mitigating its instability. This approach has been crucial for its successful application in various synthetic contexts.

Significance of Benzyl Trifluoromethanesulfonate in Modern Organic Synthesis

Benzyl (B1604629) trifluoromethanesulfonate (B1224126) serves as a powerful electrophilic benzylating agent, a role that underpins its importance in contemporary organic synthesis. Its utility stems from the exceptional leaving group ability of the triflate anion, which facilitates nucleophilic substitution reactions with a wide array of nucleophiles.

One of its most prominent applications is in the protection of alcohol functional groups as benzyl ethers. Benzyl ethers are valued for their stability across a range of reaction conditions and their facile removal via hydrogenolysis. The use of benzyl trifluoromethanesulfonate allows for the efficient benzylation of alcohols under neutral or mildly basic conditions, a significant advantage when dealing with sensitive substrates. For instance, the benzylation of various alcohols using 2-benzyloxypyridine and methyl triflate, which generates the active benzylating agent in situ, proceeds in good to excellent yields. beilstein-journals.org

In the realm of complex molecule synthesis, particularly carbohydrates, this compound and its derivatives have proven invaluable. The stereoselective synthesis of glycosidic bonds is a formidable challenge in carbohydrate chemistry. Research has shown that the use of benzyl groups with electron-withdrawing substituents, such as trifluoromethyl groups, on the glycosyl donor can significantly enhance 1,2-cis-selectivity in glycosylation reactions. acs.orgnih.gov For example, replacing a standard benzyl protecting group with a 4-trifluoromethylbenzyl group on a glucosyl trichloroacetimidate (B1259523) donor dramatically increased the α/β selectivity in a glycosylation reaction. nih.gov

Furthermore, this compound is a key reagent in Friedel-Crafts benzylation reactions, enabling the introduction of benzyl groups onto aromatic rings. This carbon-carbon bond-forming reaction is fundamental in the synthesis of various aromatic compounds. The use of scandium triflate as a catalyst has been shown to be effective in the Friedel-Crafts benzylation of aromatic compounds with benzyl carbonate derivatives.

Current Research Trends and Future Directions for Benzyl Trifluoromethanesulfonate

Classical Preparative Routes for this compound

The traditional syntheses of this compound often involve the reaction of a benzyl precursor with a trifluoromethanesulfonyl source. While direct literature for some specific classical routes is not abundant, the synthesis can be understood through established principles of organic chemistry.

Synthesis from Benzoyl Chloride and Trifluoromethanesulfonic Acid

The synthesis of alkyl triflates from the corresponding acyl chlorides and trifluoromethanesulfonic acid represents a cost-effective alternative to using triflic anhydride (B1165640). nih.gov In a plausible pathway for the synthesis of this compound, benzoyl chloride would react with trifluoromethanesulfonic acid. This reaction likely proceeds through the formation of a mixed anhydride intermediate, which subsequently undergoes decarbonylation to yield the desired benzyl triflate. The combination of triflic acid with acyl or aryl chlorides has been noted as a method to reduce production costs in the synthesis of related triflates like methyl and ethyl triflate. nih.gov

Plausible Reaction Scheme:

This method's viability would depend on the reaction conditions required to facilitate the decarbonylation of the mixed anhydride without leading to significant side product formation.

Generation In Situ via Benzoyl Chloride and Silver Triflate

The in situ generation of this compound can also be conceptualized through the reaction of benzoyl chloride with silver triflate. In this approach, the silver triflate would act as a halide abstractor, promoting the formation of a reactive acylium ion intermediate from benzoyl chloride. This intermediate could then rearrange to form this compound. While a direct documented procedure for this specific transformation is scarce, related research has shown that the combination of silver triflate and benzoyl chloride can be employed in other organic transformations, indicating the potential for these reagents to interact productively. rsc.orgrsc.org For instance, an unexpected silver triflate-catalyzed reaction of 2-alkynylbenzaldoxime occurs in the presence of benzoyl chloride. rsc.orgrsc.org

Conceptual Reaction Pathway:

The precipitation of silver chloride would likely drive the reaction forward, a common strategy in syntheses involving silver salts.

Generation In Situ via Benzoic Anhydride and Triflic Acid

Another potential route for the in situ formation of this compound involves the reaction of benzoic anhydride with triflic acid. Triflic anhydride is known to be a powerful reagent for the formation of triflates from alcohols and phenols, and it can be prepared from triflic acid. wikipedia.orgsolvay.com By analogy, the reaction of benzoic anhydride with triflic acid could generate a mixed anhydride, which could then serve as a precursor to benzyl triflate. The reaction would likely proceed by protonation of the anhydride by the superacid triflic acid, followed by a series of steps leading to the final product. While specific studies on this direct reaction are not prominent in the literature, the principles of anhydride chemistry suggest this as a feasible, though potentially complex, synthetic strategy.

Synthesis via S-Methyl Thiobenzoate and Methyl Triflate

The synthesis of this compound from S-methyl thiobenzoate and methyl triflate represents a less common but mechanistically intriguing possibility. Methyl triflate is a powerful methylating agent. thieme-connect.com It could potentially react with the sulfur atom of the S-methyl thiobenzoate, leading to a sulfonium (B1226848) ion intermediate. The subsequent collapse of this intermediate could, in principle, lead to the formation of this compound, though this pathway is speculative and not well-documented in comparison to other methods.

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry increasingly focuses on developing methods that are not only efficient but also environmentally benign. These advanced approaches often feature solvent-free conditions and high atom economy.

Solvent-Free Synthesis of Triflate Anion Ionic Liquids (e.g., Methyl/Ethyl Triflate)

A significant advancement in the synthesis of triflate-containing compounds is the development of solvent- and halogen-free methods for producing high-purity triflate ionic liquids. nih.gov These methods often involve the direct alkylation of organic bases with methyl or ethyl trifluoromethanesulfonate. nih.gov The preparation of the key precursors, methyl and ethyl triflate, has also been optimized to be more environmentally friendly.

One such method involves the reaction of trifluoromethanesulfonic acid anhydride with dimethyl carbonate to produce methyl triflate with carbon dioxide as the only byproduct. nih.gov This reaction can be catalyzed by trace amounts of triflic acid. nih.gov An even more economical approach utilizes the reaction of triflic acid with dimethyl carbonate in the presence of benzoyl chloride. nih.gov This method is advantageous as it avoids the more expensive triflic anhydride and yields valuable methyl benzoate (B1203000) as a co-product. nih.gov

These solvent-free or solvent-minimized approaches are characterized by high yields, often close to quantitative, and excellent atom economy. nih.gov The direct alkylation to form ionic liquids can be carried out at temperatures as low as 0°C, with the product precipitating from the reaction mixture or being isolated after a simple workup. nih.gov

| Reagents | Conditions | Product | Yield | Reference |

| Trifluoromethanesulfonic acid anhydride, Dimethyl carbonate | 70°C, 48h | Methyl trifluoromethanesulfonate | ~100% (crude), 94% (distilled) | nih.gov |

| Trifluoromethanesulfonic acid, Dimethyl carbonate, Benzoyl chloride | 85°C, 4h | Methyl trifluoromethanesulfonate | ~100% (crude), 93% (distilled) | nih.gov |

| N-methylimidazole, Methyl trifluoromethanesulfonate | 0°C to 25°C, 28h, Hexane | 1,3-Dimethylimidazolium trifluoromethanesulfonate | Quantitative | nih.gov |

In Situ Generation of Benzyl Transfer Reagents (e.g., 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate)

A significant advancement in benzylation reactions involves the in situ generation of highly reactive benzyl transfer reagents, which circumvents the need to handle unstable intermediates like this compound directly. A prime example of this strategy is the formation of 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (Bn-OPT), also known as the Dudley Reagent. beilstein-journals.orgsigmaaldrich.comnih.gov

This method provides a practical alternative to other benzylation techniques, such as those using benzyl trichloroacetimidate, by avoiding the use of strong acids. nih.gov The active benzyl transfer reagent is generated by the N-methylation of 2-benzyloxypyridine with methyl triflate. beilstein-journals.orgnih.gov A key advantage of this protocol is that the N-methylation of the pyridine (B92270) derivative is faster than the methylation of the alcohol substrate, allowing the direct addition of methyl triflate to the reaction mixture. beilstein-journals.orgnih.gov

The precursor, 2-benzyloxypyridine, can be efficiently synthesized by reacting benzyl alcohol with 2-chloropyridine (B119429) and potassium hydroxide (B78521) in toluene at reflux. beilstein-journals.orgnih.gov The subsequent in situ benzylation is typically performed by mixing the alcohol substrate, an excess of 2-benzyloxypyridine, and magnesium oxide in a suitable solvent like toluene. beilstein-journals.orgnih.gov Upon addition of methyl triflate, the reactive pyridinium (B92312) salt forms and transfers the benzyl group to the alcohol.

Detailed research has demonstrated the efficacy of this method with a variety of functionalized alcohols, showcasing its broad applicability. The reaction conditions are generally mild, although they require heating to achieve high yields. beilstein-journals.orgnih.gov

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | 4-Nitrobenzyl alcohol | 1-(Benzyloxy)methyl-4-nitrobenzene | 95 |

| 2 | 4-Methoxybenzyl alcohol | 1-(Benzyloxy)methyl-4-methoxybenzene | 91 |

| 3 | Cinnamyl alcohol | (E)-1-(Benzyloxy)-3-phenylprop-2-ene | 89 |

| 4 | Geraniol | Benzyl geranyl ether | 80 |

| 5 | Methyl 2-hydroxy-4-methoxybenzoate | Methyl 2-(benzyloxy)-4-methoxybenzoate | 99 |

Table 1: Benzylation of various alcohols via the in situ generation of 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate. Data sourced from literature. beilstein-journals.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The increasing emphasis on sustainable chemical manufacturing has driven research into greener synthetic routes for this compound and its precursors. datahorizzonresearch.com This involves both the development of sustainable methods for producing the necessary reagents and the exploration of more environmentally friendly reaction media.

Sustainable Approaches for Reagent Production

The primary reagents for the direct synthesis of this compound are benzyl alcohol and trifluoromethanesulfonic anhydride (triflic anhydride). prepchem.com Green chemistry principles can be applied to the production of both of these key starting materials.

Benzyl Alcohol: Traditionally, benzyl alcohol has been produced via the chlorination of toluene to benzyl chloride, followed by saponification. google.com This route generates chlorinated impurities that are difficult to remove. A greener alternative involves the direct liquid-phase oxidation of toluene. google.com This process uses a gas with less than 21% oxygen to oxidize liquid toluene at elevated temperatures (170°C–220°C). google.com By controlling the extent of oxidation, a mixture of benzyl alcohol and benzaldehyde (B42025) is obtained, avoiding the use of chlorine and the associated waste streams. google.com

Exploration of Alternative Reaction Media for this compound Formation

The choice of solvent is a critical factor in the environmental impact of a chemical process. libretexts.org Traditional syntheses of this compound and its subsequent reactions have often employed halogenated solvents like carbon tetrachloride and dichloromethane. prepchem.comprepchem.com These solvents are now recognized as problematic due to their environmental and health risks, contributing to high E-factors (a measure of waste produced). libretexts.org

Research into green chemistry has highlighted several alternative reaction media that could be applied to benzylation reactions. researchgate.net

Toluene and Trifluorotoluene: As seen in the in situ generation of benzyl transfer reagents, toluene is a viable solvent. beilstein-journals.orgnih.gov While still a volatile organic compound (VOC), it is often considered a less harmful alternative to chlorinated solvents. Trifluorotoluene has also been used and can be a suitable medium for these reactions. beilstein-journals.org

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a non-toxic, abundant, and environmentally benign solvent. libretexts.org It has a low viscosity, which can enhance reaction rates by allowing reactant species to move more freely. libretexts.org After the reaction, the CO₂ can be easily removed and potentially recycled by reducing the pressure, simplifying product isolation.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. libretexts.org Their properties can be tuned by changing the cation and anion. An interesting application involves using a mixed ionic liquid/supercritical CO₂ phase, where the catalyst remains in the ionic liquid for reuse while the product is extracted with the supercritical CO₂. libretexts.org

Solvent-Free Reactions: The most sustainable approach is to conduct reactions without any solvent. libretexts.org This can sometimes be achieved by mixing the reactants directly, occasionally supported on solid materials like clays, and using microwave heating to provide the necessary energy for the reaction to proceed rapidly. libretexts.org

The application of these greener media to the specific synthesis of this compound represents a key area for future research to reduce the environmental footprint of this important reagent.

Role of Trifluoromethanesulfonate as a Leaving Group in Substitution Reactions

The trifluoromethanesulfonate (TfO⁻) anion is recognized as one of the best leaving groups in organic chemistry. nih.gov Its stability arises from the strong electron-withdrawing effect of the three fluorine atoms, which effectively delocalizes the negative charge on the sulfonate group through resonance. This inherent stability makes the conjugate acid, trifluoromethanesulfonic acid (TfOH), a superacid.

The excellent leaving group ability of the triflate group leads to significantly enhanced rates of solvolysis reactions compared to other common leaving groups like tosylates (OTs) or halides. acs.org For instance, ethyl triflate undergoes acetolysis approximately 30,000 times faster than ethyl tosylate at 25°C. researchgate.net This high reactivity is attributed to the low nucleophilicity and high stability of the departing triflate anion, which facilitates the cleavage of the carbon-oxygen bond. nih.govacs.org

Studies on the solvolysis of benzyl trifluoromethanesulfinates, which are structurally related to benzyl trifluoromethanesulfonates, have shown that these esters undergo ethanolysis exclusively through carbon-oxygen bond fission with a rate enhancement of about a million times compared to benzyl arenesulfinates. tandfonline.com While direct solvolysis rate comparisons for this compound itself are less commonly reported due to its high reactivity, the data from related compounds underscores the profound effect of the triflate leaving group on reaction kinetics. The solvolysis of various triflates has been shown to proceed via pseudo-first-order kinetics, often leading to carbocationic intermediates. researchgate.net

The reactivity of triflates can be influenced by the solvent. For example, the solvolysis of several triflates is significantly faster in dimethyl sulfoxide (B87167) (DMSO) than in acetic acid or trifluoroethanol, which is attributed to the high cation-solvating ability of DMSO and the decreased need for electrophilic solvation of the triflate anion. researchgate.net

Table 1: Relative Solvolysis Rates of Ethyl Esters at 25°C

| Leaving Group | Relative Rate (approx.) |

|---|---|

| Tosylate (OTs) | 1 |

| Triflate (OTf) | 30,000 |

Data derived from acetolysis of ethyl esters. researchgate.net

The benzyl group is a common protecting group for alcohols and amines in organic synthesis. wikipedia.org Its removal is often accomplished using strong acids, and trifluoromethanesulfonic acid (TfOH) is particularly effective due to its strong acidity. acs.orgacs.org The deprotection mechanism can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the substrate. acs.orgacs.org

In the presence of a strong acid like TfOH, the ether oxygen of a benzyl ether is protonated, making the benzyl group a better leaving group. The subsequent cleavage of the C-O bond can occur via two main pathways:

Sₙ1 Mechanism: This pathway involves the formation of a benzyl cation as an intermediate. The carbocation is then trapped by a nucleophile present in the reaction mixture. This mechanism is favored in highly acidic media and with substrates that can stabilize the resulting carbocation. acs.orgacs.org

Sₙ2 Mechanism: In this pathway, a nucleophile directly attacks the benzylic carbon, displacing the protonated alcohol. The presence of a good nucleophile, such as dimethyl sulfide (B99878) (DMS), can promote the Sₙ2 mechanism. acs.orgacs.org

Kinetic studies on the deprotection of O-benzylserine using a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid have revealed a changeover from an Sₙ2 to an Sₙ1 mechanism as the concentration of TfOH increases. acs.orgacs.org This is because at higher acidities, the activity of the nucleophile (DMS) decreases, favoring the unimolecular cleavage of the C-O bond. acs.orgacs.org A thioanisole-trifluoroacetic acid system has also been shown to effectively deprotect O-benzyltyrosine via a "push-pull" mechanism without rearrangement. jst.go.jp

Electrophilic Reactivity of this compound

The high reactivity of this compound also stems from its ability to act as a source of an electrophilic benzyl species.

Due to the exceptional leaving group ability of the triflate anion, this compound can readily generate a benzyl cation or a highly electrophilic species with significant carbocationic character. nih.govacs.org This electrophilic benzyl species is a key intermediate in various reactions, including Friedel-Crafts alkylations. The formation of the benzyl cation is facilitated in polar solvents that can stabilize the charged species. acs.orgnih.gov

The generation of benzyl cations can also be achieved through other methods, such as the photolysis of certain aryl boronates, which proceed through either a free radical followed by oxidation or direct heterolysis of a C-N bond. nih.gov The reactivity of the benzylic position is generally enhanced due to the stabilization of the resulting radical or cation by the adjacent aromatic ring. wikipedia.org

While the primary focus is on this compound, the related benzoyl trifluoromethanesulfonate provides insight into the role of the triflate group in promoting Friedel-Crafts reactions. In Friedel-Crafts acylations, an acyl group is introduced onto an aromatic ring. organic-chemistry.org The reaction typically requires a Lewis acid or a strong Brønsted acid to activate the acylating agent. organic-chemistry.orgnih.gov

The mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion. nih.govyoutube.com When a carboxylic acid is used as the acylating agent in the presence of trifluoroacetic anhydride (TFAA) and a catalytic amount of triflic acid (TfOH), a mixed anhydride is formed. This can then be activated to form an acylium ion. researchgate.net The triflate anion, being a poor nucleophile, does not interfere with the subsequent electrophilic aromatic substitution. nih.gov

In some cases, the combination of a metal triflate, such as a rare earth triflate (Re(OTf)₃), and trifluoromethanesulfonic acid can act as a synergistic catalytic system for Friedel-Crafts acylations. sioc-journal.cn The metal triflate can act as a Lewis acid to activate the acylating agent. Computational studies on Friedel-Crafts reactions catalyzed by metal triflates in deep eutectic solvents suggest a mechanism involving ligand exchange and the formation of a key intermediate, with the acid environment playing a crucial role in the reaction kinetics. nih.gov

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. youtube.comacs.org These reactions often involve a metal catalyst that cleaves a C-H bond to form a carbon-metal bond. youtube.com

The triflate group can play a role in these reactions, often as a counter-ion or as part of the catalyst system. For example, rhodium(III) catalysts are effective in promoting ketone-directed C-H functionalization. acs.org In some C-H activation reactions, a directing group on the substrate coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond and enabling selective activation. youtube.comnih.gov

While this compound itself is more commonly used as an alkylating agent, the triflate anion is frequently employed in the form of metal triflates (e.g., Sc(OTf)₃, AgOTf) as catalysts or additives in C-H activation and other related transformations. wikipedia.orgresearchgate.net The non-coordinating nature of the triflate anion is beneficial as it does not typically poison the metal catalyst. nih.gov The specific mechanism of C-H activation depends on the metal, the substrate, and the reaction conditions, and can involve processes such as oxidative addition, concerted metalation-deprotonation, or electrophilic cleavage. youtube.comyoutube.com

Nucleophilic Character of the Trifluoromethanesulfonate Anion

While the trifluoromethanesulfonate (triflate) anion (TfO⁻) is widely recognized as an excellent leaving group in organic chemistry due to its ability to stabilize a negative charge, its role as a nucleophile is often overlooked. nih.govnih.gov However, a significant body of evidence demonstrates that under certain conditions, the triflate anion can act as both a stoichiometric and a catalytic nucleophile. nih.gov

Instances of Triflate Acting as a Stoichiometric Nucleophile

There are numerous examples in the literature where the triflate anion participates as a stoichiometric nucleophile. The formation of simple alkyl triflates can be achieved through nucleophilic substitution reactions. nih.gov For instance, methyl triflate can be synthesized by distilling a mixture of triflic acid and dimethyl sulfate (B86663). nih.gov Another example is the reaction of tetrahydrofuran (B95107) with triflic anhydride, which quantitatively yields the crystalline 1,4-ditrifloxybutane. nih.gov

The triflate anion also acts as a nucleophile in the capture of carbocation-like electrophiles. nih.gov In the presence of lithium or tetraalkylammonium triflate, the addition of halogens or arylsulfenyl chlorides to alkenes in aprotic solvents leads to the formation of the corresponding halo- or arylsulfenyl triflates. nih.gov These reactions with cyclic alkenes result in trans-adducts and follow Markovnikov's rule, indicating that the triflate anion attacks a cyclic chloronium ion or a similar intermediate. nih.gov

Furthermore, the generation of glycosyl triflates for use as glycosyl donors is a prominent application of triflate as a nucleophile in preparative chemistry. nih.gov Early work demonstrated the metathesis of per-O-benzyl-D-glucopyranosyl chloride with silver triflate at low temperatures to form the α-glycosyl triflate. nih.gov

| Reactants | Product | Reaction Type |

| Triflic acid and dimethyl sulfate | Methyl triflate | Nucleophilic substitution |

| Tetrahydrofuran and triflic anhydride | 1,4-ditrifloxybutane | Nucleophilic ring opening |

| Alkenes, halogens, and lithium triflate | Halo-triflates | Electrophilic addition/Nucleophilic capture |

| Per-O-benzyl-D-glucopyranosyl chloride and silver triflate | α-glycosyl triflate | Metathesis |

Evidence for Catalytic Nucleophilicity of Triflate in Organic Transformations

Beyond stoichiometric roles, there is substantial evidence for the triflate anion acting as a nucleophilic catalyst in several organic transformations. nih.govnih.gov This catalytic behavior may be more common than is generally recognized, often masked by the high reactivity of the intermediate organic triflates, which complicates their direct observation. nih.govnih.gov For an entity to be an effective nucleophilic catalyst, the activation barriers for both its addition to an electrophile and its subsequent departure must be low, a condition that appears to be met by the triflate anion. nih.gov

In glycosylation chemistry, the triflate anion has been shown to facilitate reactions by promoting the formation of reactive glycosyl triflate intermediates through nucleophilic catalysis. researchgate.net The dual role of the triflate ion as both a counterion and a catalytic nucleophile has been highlighted in these transformations. researchgate.net

Trapping of Cation-like Electrophiles by Triflate

The ability of the triflate anion to trap carbocation-like electrophiles is well-documented. nih.gov In various reactions, triflate acts as a competitive nucleophile, capturing carbocationic intermediates. nih.gov For example, the reaction of β-pericyclocamphanone with a mixture of triflic anhydride and triflic acid results in a rearranged ditriflate. nih.gov This process is initiated by the nucleophilic opening of a cyclopropane (B1198618) ring by the triflate anion, followed by a series of rearrangements and subsequent trapping of a tertiary carbocation by another triflate anion. nih.gov

Similarly, triflate serves as the nucleophile to capture carbenium ions that are generated from the rearrangements of polycyclic aldehydes in the presence of benzoyloxy triflate. nih.gov The reaction of non-enolizable ketones, such as 7-norbornanone, with triflic anhydride to yield the corresponding geminal ditriflate further illustrates the nucleophilic trapping ability of the triflate anion. nih.gov In a different context, the copper-promoted reaction of alkynylarenes with phenyl perfluoroalkyliodonium triflates involves the trapping of a vinyl cation by the triflate anion to form a vinyl triflate. nih.gov

Radical Pathways Involving this compound

In addition to its role in ionic reactions, this compound and related benzylsulfonium salts can participate in radical pathways, particularly under photoredox catalysis. nih.govrsc.org

Photoredox-Catalyzed Alkenylation of Benzylsulfonium Salts (e.g., Benzylsulfonium triflate)

Visible-light-mediated radical alkenylation of benzylsulfonium salts has been successfully achieved using a photocatalyst such as fac-Ir(ppy)₃. nih.govnih.gov This method allows for the synthesis of allylbenzenes from benzylsulfonium salts, which can be readily prepared from the corresponding benzyl alcohols. nih.gov When benzylsulfonium triflate is used in these reactions, the formation of not only the desired alkenylation product but also a tertiary alcohol has been observed. nih.gov

The proposed mechanism involves the photoexcited catalyst reducing the benzylsulfonium salt to generate a benzyl radical and a dialkyl sulfide. nih.govrsc.org This benzyl radical then adds to an alkene, and subsequent single electron transfer from the resulting radical adduct to the oxidized photocatalyst generates a cation, which then undergoes deprotonation to yield the final alkenylation product. nih.gov

Role of Benzyl Radicals in C-C Bond Formation

Benzyl radicals, generated from precursors like benzylsulfonium salts, are valuable intermediates for forming new carbon-carbon bonds. rsc.orglibretexts.org The stability of the benzyl radical, due to resonance delocalization of the unpaired electron over the benzene (B151609) ring, makes it a key reactive species in various chemical transformations. rsc.orgnumberanalytics.com

Oxidative Cyclotrimerization Induced by DDQ and Trifluoromethanesulfonic Acid

The combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and trifluoromethanesulfonic acid (TfOH) has emerged as a potent, metal-free system for effecting the oxidative cyclotrimerization of a variety of unsaturated and aromatic compounds, leading to the formation of triply-fused benzene rings. This method presents a significant advancement in the synthesis of polycyclic aromatic hydrocarbons (PAHs), offering an alternative to classical Scholl-type reactions that often rely on harsh metal-based oxidants. The DDQ/TfOH system is particularly advantageous as it mitigates the risk of aromatic halogenation, a common side reaction with other oxidants. researchgate.netresearchgate.net

Initial investigations into this methodology demonstrated its efficacy in the intermolecular oxidative cyclotrimerization of alkenes and various aromatic compounds. researchgate.net The reaction is believed to proceed through the formation of highly reactive intermediates generated in situ.

Mechanistic Insights

The operative mechanism in the DDQ/TfOH induced cyclotrimerization is thought to involve the initial oxidation of the aromatic substrate by the DDQ/acid system to form a corresponding cation radical. researchgate.net Trifluoromethanesulfonic acid, a superacid, is crucial in activating DDQ, enhancing its oxidizing power to a level sufficient to abstract an electron from a range of aromatic donors. researchgate.netorgsyn.org

The general proposed pathway can be summarized as follows:

Formation of the Cation Radical: The aromatic compound, in this case, the arene portion of a molecule, is oxidized by the DDQ/TfOH system to generate a cation radical.

Dimerization: Two molecules of the cation radical can then dimerize.

Cyclization and Aromatization: The dimeric species can then react with a third molecule of the cation radical, leading to a cyclized intermediate which subsequently aromatizes to form the stable, triply-fused benzene ring of the triphenylene (B110318) core.

While the specific application of this reaction to this compound has not been extensively detailed in the literature, the known reactivity of the DDQ/TfOH system with other substituted arenes allows for a reasonable projection of its behavior. The benzyl group, being an activating group, would likely facilitate the initial oxidation step.

Research Findings

Research in this area has largely focused on the synthesis of complex, often strained, polycyclic aromatic hydrocarbons. For instance, the DDQ/TfOH system has been successfully employed in the final cyclodehydrogenation steps to create large, bowl-shaped PAHs and nanographene fragments. researchgate.net

In a study on the synthesis of substituted triphenylenes, various oxidizing systems were explored. While traditional methods using reagents like iron(III) chloride were noted, the DDQ/acid system stands out for its metal-free nature. google.com The efficiency of the DDQ/TfOH system has been demonstrated in the cyclization of highly substituted precursors to yield complex triphenylene derivatives.

The table below summarizes representative examples of oxidative cyclization reactions using DDQ, illustrating the types of substrates and the resulting products. While not specific to this compound, they provide a strong indication of the system's synthetic utility.

| Substrate | Oxidant System | Product | Yield (%) | Reference |

| 4-(Trifluoromethyl)phenyl-substituted TNA | DDQ/TfOH | 3-fold cyclized product | - | researchgate.net |

| N-Heterotriangulene tetraphenyl (NTT) | DDQ/TfOH | N-Heterotriangulene (NTH) | 88% | researchgate.net |

| Dihydrocubebin | DDQ/TFA | Dibenzocyclooctadiene | - | researchgate.net |

This table presents data from similar oxidative cyclization reactions to illustrate the capability of the DDQ/acid system. The specific yield for the first entry was not detailed in the source material.

The research underscores the synthetic power of the DDQ/TfOH reagent combination for constructing complex aromatic systems through oxidative C-C bond formation. The broad applicability to various aromatic donors suggests its potential utility for substrates like this compound, paving the way for the synthesis of novel, functionalized triphenylene structures. researchgate.net

Applications of Benzyl Trifluoromethanesulfonate in Advanced Organic Synthesis

Benzylation Reactions in Complex Molecule Synthesis

The introduction of a benzyl (B1604629) group is a common strategy in organic synthesis to protect hydroxyl functionalities. Benzyl trifluoromethanesulfonate (B1224126) has emerged as a key reagent in this area, enabling efficient benzylation under mild conditions, which is crucial for the synthesis of complex and delicate molecules.

Synthesis of Benzyl Ethers under Mild Conditions

The synthesis of benzyl ethers is a fundamental transformation in organic chemistry, often serving as a critical step in the multistep synthesis of natural products and pharmaceuticals. Traditional methods for benzylation can require harsh basic or acidic conditions, which are incompatible with sensitive functional groups. Benzyl trifluoromethanesulfonate offers a powerful alternative, allowing for the formation of benzyl ethers under neutral or mildly acidic conditions. beilstein-journals.orgnih.govnih.gov

Several reagents have been developed that generate a benzyl cation equivalent under mild conditions. For example, 2-benzyloxy-1-methylpyridinium triflate, which can be formed in situ from 2-benzyloxypyridine and methyl triflate, serves as a neutral organic salt that releases an electrophilic benzyl species upon warming. beilstein-journals.orgnih.gov This method has proven effective for the benzylation of alcohols where other protocols have failed. beilstein-journals.orgnih.gov Another innovative reagent, 4-(4,6-diphenoxy-1,3,5-triazin-2-yl)-4-benzylmorpholinium trifluoromethanesulfonate (DPT-BM), generates benzyl cation equivalents simply by dissolving in a solvent at room temperature, enabling the benzylation of various alcohols in good yields in the presence of magnesium oxide. researchgate.netdntb.gov.ua

The choice of solvent can also play a crucial role in the efficiency of these reactions. For instance, in some cases, trifluorotoluene is a more suitable solvent than toluene (B28343) for benzylation reactions using 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgnih.gov

Benzylation of Alcohols with Sensitive Functionalities

A significant advantage of using this compound and related reagents is the ability to benzylate alcohols in the presence of sensitive functional groups that would not tolerate traditional benzylation methods. beilstein-journals.orgnih.govacs.org The mild reaction conditions prevent the degradation of delicate molecular architectures.

For instance, the benzylation of complex alcohol substrates is often challenging due to the presence of acid- or base-labile groups. Reagents like 2-benzyloxy-1-methylpyridinium triflate have been successfully employed in the synthesis of intricate molecules where standard procedures were unsuccessful. beilstein-journals.orgnih.gov The use of a base like pyridine (B92270) can be critical when dealing with Lewis acid-sensitive functionalities, as it can modulate the reactivity and prevent decomposition of the starting material. acs.org

The table below showcases the benzylation of various functionalized alcohols using 2-benzyloxypyridine and methyl triflate, highlighting the versatility of this methodology.

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Monoglyme | 4a | 85 |

| 2 | Roche Ester | 4b | 82 |

Table 1: Benzylation of functionalized alcohols. Yields are for isolated products.

Chemoselective Benzylation Strategies

Chemoselectivity is a critical aspect of modern organic synthesis, particularly when dealing with polyfunctional molecules. This compound-based methods have demonstrated excellent chemoselectivity. In a molecule containing multiple hydroxyl groups of varying reactivity (e.g., primary, secondary, tertiary), selective benzylation can often be achieved.

Furthermore, in substrates containing different types of functional groups, such as a benzylic alcohol and a benzylic chloride, chemoselective reaction at the alcohol can be accomplished. For example, the reaction of 4-(chloromethyl)benzyl alcohol with a suitable nucleophile in the presence of an activating agent like XtalFluor-E resulted in the selective formation of the corresponding ether at the alcohol position, leaving the chloride intact. rsc.org This highlights the ability to differentiate between similar reactive sites within the same molecule.

Acylation and Related Functionalization Reactions

Beyond its primary role in benzylation, the principles of using highly reactive benzylating agents can be extended to acylation and other functionalization reactions, such as Friedel-Crafts type transformations.

Benzoylation of Alcohols, Phenols, and α-Glycols

Benzoyl trifluoromethanesulfonate, a related reagent, is a mild and effective agent for the benzoylation of sterically hindered secondary and tertiary hydroxyls, phenols, and α-glycols. acs.org The reaction proceeds smoothly, and even Lewis acid-sensitive functionalities are tolerated when the reaction is carried out in the presence of pyridine. acs.org This method provides a valuable tool for the protection of hydroxyl groups in complex molecules where traditional benzoylation methods might fail due to steric hindrance or sensitivity to harsh conditions. acs.org

The table below summarizes the benzoylation of various alcohols with benzoyl trifluoromethanesulfonate.

| Entry | Alcohol | Product | Yield (%) |

| 1 | 1-Adamantanol | 1-Adamantyl benzoate (B1203000) | 95 |

| 2 | Linalool | Linalyl benzoate | 85 |

| 3 | Cholesterol | Cholesteryl benzoate | 98 |

Table 2: Benzoylation of various alcohols. Yields are for isolated products.

Friedel-Crafts Type Acylation and Alkylation Reactions

Trifluoromethanesulfonic acid and its derivatives are potent catalysts for Friedel-Crafts reactions. nih.govacs.org Trifluoromethanesulfonic acid in acetonitrile (B52724) has been shown to efficiently catalyze the Friedel-Crafts alkylation of electron-rich aromatic compounds like 1,2,4-trimethoxybenzene (B152335) with various aldehydes and benzylic alcohols, affording di- and triarylmethanes in high yields. nih.govacs.org This protocol is operationally simple and has been applied to the synthesis of natural products. nih.govacs.org

Similarly, benzyl triflate generated in situ can participate in Friedel-Crafts benzylation of arenes. rsc.org This approach, using an activating agent like XtalFluor-E with benzyl alcohols, allows for the synthesis of a wide range of 1,1-diarylmethanes and 1,1,1-triarylmethanes under mild conditions, avoiding the need for strong Lewis acids or transition metals. rsc.org

Metal triflates are also effective catalysts for Friedel-Crafts acylation reactions, offering a green alternative to traditional Lewis acids due to their water compatibility and recyclability. nih.gov

Glycosylation Chemistry Facilitated by this compound

The construction of the glycosidic bond is a central challenge in carbohydrate chemistry, with control over stereoselectivity being of paramount importance. This compound, and more broadly the combination of benzyl protecting groups and triflate-based activators, plays a significant role in modern glycosylation strategies. This is particularly true in the synthesis of 1,2-cis glycosidic linkages, which are notoriously difficult to form selectively.

Generation of Glycosyl Triflate Intermediates as Donors

Glycosyl triflates are highly reactive and powerful electrophiles frequently invoked as key intermediates in chemical glycosylation. nih.govacs.org These species are typically not isolated but are generated in situ from more stable glycosyl donors, such as thioglycosides or glycosyl sulfoxides, through the action of a triflate-generating reagent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or a combination of 1-benzenesulfinyl piperidine (B6355638) (BSP) and Tf₂O. acs.orgnih.gov While this compound itself is not typically the direct triflating agent, the benzyl groups are commonly employed as protecting groups on the glycosyl donor.

The activation process leads to the formation of a glycosyl triflate intermediate. acs.org These intermediates exist in equilibrium between the α- and β-anomers, which can then react with a glycosyl acceptor. acs.org The high reactivity of the glycosyl triflate is due to the excellent leaving group ability of the trifluoromethanesulfonate anion. The reaction pathway, whether proceeding through an Sₙ1-like or Sₙ2-like mechanism, is heavily influenced by the structure of the glycosyl donor, its protecting groups, the solvent, and the specific reaction conditions. nih.govacs.org

Regio- and Stereoselective Glycosylation Processes

Achieving high stereoselectivity in glycosylation is a primary goal, and the combination of benzyl protecting groups and triflate-based activation has proven to be a powerful tool, especially for the challenging synthesis of 1,2-cis glycosides. dntb.gov.uansf.gov The formation of 1,2-trans glycosides is often straightforward due to neighboring group participation from an acyl protecting group at the C-2 position. nih.gov However, for 1,2-cis linkages, this strategy is not applicable, requiring alternative methods of stereocontrol.

Research has shown that the use of trifluoromethanesulfonic acid (HOTf) as an activator for benzylated thioglycoside donors can lead to enhanced 1,2-cis selectivity. nsf.gov The nature of the counter-anion is crucial; replacing HOTf with trifluoromethanesulfonimide (Tf₂NH), which has a similar pKa, results in a significant drop in 1,2-cis selectivity, suggesting that the triflate anion itself plays a key role in the stereochemical outcome. nsf.gov The solvent is also a critical factor, with Lewis basic solvents like 1,4-dioxane (B91453) often promoting higher 1,2-cis selectivity in these systems. nsf.gov These processes allow for the stereo- and regioselective synthesis of complex oligosaccharides that would otherwise be difficult to access. researchgate.netharvard.edu

Impact of Protecting Groups (e.g., Trifluoromethylated Benzyl Groups) on Glycosylation Selectivity

A significant breakthrough in achieving high 1,2-cis selectivity has been the strategic use of electronically modified benzyl protecting groups. Specifically, incorporating electron-withdrawing trifluoromethyl substituents onto the benzyl rings of the glycosyl donor has a profound and positive impact on the stereochemical outcome of the glycosylation. acs.orgnih.govlsu.edu

Studies have demonstrated that substituting standard benzyl (Bn) protecting groups with 4-trifluoromethylbenzyl (CF₃Bn) or 3,5-bis(trifluoromethyl)benzyl groups on glucosyl imidate donors dramatically increases 1,2-cis selectivity, particularly with reactive alcohol acceptors. nih.govacs.org This effect is correlated with the electron-withdrawing power of the substituent. The rationale is that the more electron-withdrawing groups destabilize the glycosyl oxocarbenium ion intermediate, favoring a more Sₙ2-like pathway or influencing the equilibrium of intermediates to favor the desired stereoisomer. nih.gov

The following table summarizes the effect of different benzyl protecting groups on the stereoselectivity of a representative glucosylation reaction.

| Donor Protecting Group | Acceptor | α/β Selectivity (1,2-cis/1,2-trans) | Reference |

| Benzyl (Bn) | N-Cbz-3-amino-1-propanol | 14:1 | acs.org |

| 4-Trifluoromethylbenzyl (CF₃Bn) | N-Cbz-3-amino-1-propanol | 34:1 | acs.org |

| 4-Trifluoromethylbenzyl (CF₃Bn) | Galactose diacetonide | 24:1 | nih.gov |

| 4-Trifluoromethylbenzyl (CF₃Bn) | Menthol | 28:1 | nih.gov |

This strategy of fine-tuning the electronic properties of protecting groups represents a significant advance in the controlled synthesis of complex carbohydrates. acs.org

Ring Expansion and Cleavage Reactions

Beyond glycosylation, triflate chemistry, in which this compound can be a key reagent or intermediate, is instrumental in facilitating various skeletal rearrangements and selective bond cleavages.

Ring Expansion of Bridgehead Carbaldehydes

The generation of carbocations at bridgehead positions can trigger ring expansion reactions, leading to the formation of larger, often more complex, carbocyclic frameworks. nih.gov Triflates are exceptionally good leaving groups, and their formation at a strategic position can initiate such rearrangements. In the context of bridgehead carbaldehydes, conversion of the aldehyde to a suitable precursor that can generate a carbocation adjacent to the bridgehead can initiate a 1,2-shift of one of the bridgehead bonds, resulting in a ring-expanded product. While direct application of this compound for this specific transformation is not widely documented, the underlying principle involves the generation of a reactive intermediate facilitated by a triflate leaving group.

Regioselective Reductive Ring Opening of Benzylidene Acetals

Benzylidene acetals are widely used as protecting groups for 1,2- and 1,3-diols in carbohydrate chemistry, most commonly for the 4,6-hydroxyl groups of hexopyranosides. nih.govnih.gov The selective removal of this acetal (B89532) to free one hydroxyl group while leaving the other as a benzyl ether is a powerful synthetic maneuver. This regioselective reductive ring opening is often accomplished using a reducing agent in combination with a Lewis acid catalyst.

Metal trifluoromethanesulfonates [M(OTf)n] have been shown to be highly effective catalysts for this transformation. The choice of reducing agent and solvent dictates the regiochemical outcome. For instance, using a borane-based reducing agent in THF typically leads to the cleavage of the O6-C bond, yielding the 6-O-benzyl ether and a free hydroxyl group at C4. nih.gov Conversely, using a silane-based reducing agent like triethylsilane (Et₃SiH) in the presence of trifluoromethanesulfonic acid (TfOH) or a related triflate source in acetonitrile or dichloromethane (B109758) preferentially cleaves the O4-C bond, affording the 4-O-benzyl ether and a free primary hydroxyl at C6. nih.gov This controlled cleavage provides critical intermediates for further glycosylation or functional group manipulation. researchgate.net

Cleavage of Benzyl Ethers via Oxidation or Acidic Decomposition

The benzyl ether group is a cornerstone of protecting group strategy in multistep organic synthesis, valued for its general stability. However, its removal, or debenzylation, often requires specific conditions that can be harsh. Cleavage is typically achieved through methods like catalytic hydrogenolysis, oxidation, or acidic decomposition. rsc.orgrsc.org this compound, commonly known as benzyl triflate, is primarily recognized as a powerful benzylating agent due to the exceptional leaving group ability of the triflate anion. chemicalbook.comchemicalbook.com However, the principles of its reactivity also apply to the reverse reaction—the cleavage of benzyl ethers, particularly through acid-catalyzed pathways.

Strong acids are known to cleave benzyl ethers, a process that is often limited to substrates that can withstand these conditions. organic-chemistry.org Trifluoromethanesulfonic acid (triflic acid, TfOH), the parent acid of benzyl triflate, is a potent reagent for this transformation. ucla.edu Studies on the deprotection of p-methoxybenzyl (PMB) ethers, a more acid-labile variant of the benzyl ether, demonstrate that catalytic amounts of triflic acid can efficiently induce cleavage. The proposed mechanism involves the protonation of the ether oxygen by the acid, followed by cleavage to yield the alcohol and a stabilized benzylic cation, in this case, the p-methoxybenzyl cation. ucla.edu This process is often facilitated by a cation scavenger, such as 1,3-dimethoxybenzene, to trap the generated electrophile and drive the reaction to completion. ucla.edu

The mechanism for this acid-catalyzed cleavage is illustrative:

Protonation of the ether oxygen by triflic acid generates an oxonium ion intermediate.

This intermediate cleaves to form the desired alcohol and a benzyl cation stabilized by the non-nucleophilic triflate counterion.

The benzyl cation is then trapped by a scavenger, regenerating the acid catalyst in the process. ucla.edu

Given that this compound is an ester of triflic acid, it can act as a source for generating triflic acid, especially in the presence of trace moisture. chemicalbook.com More directly, its strong Lewis acidic character can initiate the cleavage by coordinating to the ether oxygen, facilitating the departure of the benzylic group. Research has shown that Lewis acids are effective in cleaving benzyl ethers, often involving coordination to the ether oxygen followed by nucleophilic attack at the benzylic carbon. atlanchimpharma.com While direct oxidative cleavage of benzyl ethers typically employs reagents like DDQ or CAN, the acidic conditions generated by triflates can be a crucial component in alternative deprotection strategies. organic-chemistry.org

Table 1: Triflic Acid-Catalyzed Deprotection of a p-Methoxybenzyl (PMB) Ether This table summarizes findings on the cleavage of a representative PMB ether using triflic acid (TfOH), illustrating the conditions for acidic decomposition relevant to triflate chemistry.

| Substrate | Reagents | Solvent | Time | Yield (%) | Citation |

|---|---|---|---|---|---|

| 4-Methoxybenzyl-cyclohexyl ether | 0.5 equiv TfOH, 3 equiv 1,3-dimethoxybenzene | CH₂Cl₂ | 10 min | >95 | ucla.edu |

| 4-Methoxybenzyl-cyclohexyl ether | 0.1 equiv TfOH, 3 equiv 1,3-dimethoxybenzene | CH₂Cl₂ | 10 min | 90 | ucla.edu |

Polymer Chemistry Applications Involving this compound

The unique reactivity of this compound extends into polymer science, where it serves as a highly effective initiator for specific types of polymerization and plays a role in the synthesis of functional polymers.

Polymerization Processes

This compound is a powerful initiator for cationic polymerization, a type of chain-growth polymerization used for monomers with electron-donating substituents, such as alkenes and heterocycles. wikipedia.orgyoutube.com The initiation step involves the generation of a carbocation that subsequently propagates by reacting with monomer units. youtube.com Triflates, including methyl triflate and triflic anhydride, are well-established initiators for living cationic polymerizations, which are polymerizations that proceed without termination or chain transfer, allowing for the synthesis of polymers with controlled molecular weights and low polydispersity. uc.edu

Research has specifically demonstrated that benzylic triflates, prepared in-situ from the corresponding benzyl alcohols and trifluoromethanesulfonic anhydride, are excellent initiators for the living cationic ring-opening polymerization (CROP) of tetrahydrofuran (B95107) (THF). researchgate.net The enhanced electrophilicity of the initiator, derived from the stable benzyl cation, leads to a rapid and quantitative initiation. This allows for a linear increase of molar mass with monomer conversion, a key characteristic of a living polymerization. researchgate.net The process enables the creation of well-defined monofunctional, bifunctional, and even novel trifunctional telechelic poly(THF)s, which are polymers with reactive functional groups at their chain ends. researchgate.net Similarly, initiators like methyl triflate and triflic acid have been shown to be effective in the cationic ring-opening polymerization of other monomers, such as benzoxazines. kpi.ua

Table 2: Benzylic Triflates as Initiators for Living Cationic Polymerization of Tetrahydrofuran (THF)

| Initiator Precursor | Functionality | Resulting Polymer | Characteristics | Citation |

|---|---|---|---|---|

| Benzyl alcohol | Monofunctional | Monofunctional poly(THF) | Living polymerization, controlled molecular weight | researchgate.net |

| 1,4-Bis(hydroxymethyl)benzene | Bifunctional | Bifunctional telechelic poly(THF) | Living polymerization, linear mass increase | researchgate.net |

| 1,3,5-Tris(hydroxymethyl)benzene | Trifunctional | Trifunctional telechelic poly(THF) | Living polymerization, novel star-shaped architecture | researchgate.net |

Design of Photo-Responsive Polymer Networks with Benzyl-Related Moieties

A significant area of materials science is the development of "smart" polymers that respond to external stimuli, such as light. Light offers precise spatial and temporal control over a material's properties. mdpi.com A prominent strategy for creating photo-responsive polymers involves incorporating photocleavable groups into the polymer structure. The o-nitrobenzyl (ONB) group, a benzyl-related moiety, is one of the most widely used photolabile protecting groups for this purpose. nih.govacs.org

Upon irradiation with UV light (typically < 400 nm), the o-nitrobenzyl ester (o-NBE) undergoes an irreversible cleavage of its benzylic C-O bond, yielding a carboxylic acid and an o-nitrosobenzaldehyde. acs.orgresearchgate.net This transformation from a relatively hydrophobic moiety to hydrophilic products can induce significant changes in the polymer's properties, such as solubility, wettability, and network structure. mdpi.comacs.org This principle has been used to design a variety of functional materials:

Degradable Networks: Crosslinked polymer networks containing o-NBE linkages can be selectively degraded upon light exposure. This has been used to create positive-tone micropatterns where the irradiated areas become soluble and can be washed away. rsc.orgchemicalbook.com

Switchable Surfaces: Thin films of polymers with o-NBE side chains can switch their surface properties, for example, becoming more hydrophilic and increasing in wettability after UV irradiation. mdpi.comacs.org

Controlled Release Systems: Amphiphilic block copolymers can self-assemble into micelles or vesicles that encapsulate a payload. If an o-NBE group is placed at the block junction or in the hydrophobic core, light can trigger the disassembly of these nanostructures, leading to the controlled release of the encapsulated agent. rsc.orgnih.gov

The synthesis of these advanced polymers requires the incorporation of the o-nitrobenzyl moiety, often into a polymerizable monomer. While various synthetic routes exist, the fundamental reaction often involves the formation of an ether or ester linkage with an o-nitrobenzyl group. tcichemicals.com Given that this compound is a highly reactive electrophilic benzylating agent, it represents a potent tool for such syntheses. chemicalbook.comchemicalbook.com Its high reactivity could facilitate the attachment of benzyl-type groups, including functionalized derivatives like o-nitrobenzyl, onto monomer backbones under specific conditions, thereby enabling the creation of these sophisticated photo-responsive polymer systems.

Table 3: Examples of Photo-Responsive Polymer Networks Based on o-Nitrobenzyl Moieties

| Polymer System | Monomer/Linker | Stimulus | Response | Application | Citation |

|---|---|---|---|---|---|

| Thiol-ene Network | o-Nitrobenzyl ester (o-NBE) with terminal alkenes | UV light (< 400 nm) | Cleavage of covalent links, network degradation | Photolithography, switchable patterns | rsc.org |

| ROMP-derived Block Copolymer | Norbornene with o-NBE side chains | UV light | Cleavage of side chains, change in polarity | Degradable micelles, photo-responsive templates | acs.org |

| PEG-based Conjugate | Poly(ethylene glycol) linked via o-nitrobenzyl group | UV light (365 nm) | Cleavage of linker, micelle disassembly | Controlled release of herbicide | rsc.org |

| Acrylate/Methacrylate Copolymers | Styrene-r-2-nitrobenzyl methacrylate-r-glycidyl methacrylate | UV light | Release of carboxylic acids, change in surface polarity | Photo-tunable wettability, directed self-assembly | mdpi.com |

Theoretical and Computational Studies of Benzyl Trifluoromethanesulfonate

Computational Modeling of Benzyl (B1604629) Trifluoromethanesulfonate (B1224126) Reactivity

Computational modeling has proven to be an invaluable tool in elucidating the intricate details of the reactivity of benzyl trifluoromethanesulfonate. Through the application of quantum chemical methods, researchers can explore reaction pathways and transition states that are often difficult to characterize experimentally.

Density Functional Theory (DFT) has been widely employed to study the mechanisms of reactions involving sulfonate esters. While direct DFT studies specifically targeting this compound are not extensively documented in the reviewed literature, insights can be drawn from computational investigations of analogous systems, such as the solvolysis of substituted benzyl chlorides and sulfonyl halides.

Studies on the solvolysis of ring-substituted benzyl chlorides have utilized DFT to map out the potential energy surfaces for both concerted (SN2) and stepwise (SN1) mechanisms. nih.gov These studies reveal how electronic effects of substituents on the benzyl ring can shift the reaction mechanism and the structure of the transition state. For instance, electron-donating groups tend to stabilize the benzylic carbocation, favoring an SN1 pathway, while electron-withdrawing groups favor an SN2 mechanism. nih.gov

In the context of sulfonyl derivatives, DFT calculations have been used to investigate the transition states for the hydrolysis of compounds like methanesulfonyl chloride and benzenesulfonyl chloride. These studies suggest that the transition state involves significant bond breaking, as indicated by kinetic solvent isotope effects. beilstein-journals.org The proposed trigonal bipyramidal transition state for the SN2-like reaction of benzenesulfonyl chlorides highlights the importance of both bond formation and bond cleavage in the rate-determining step. beilstein-journals.org These findings provide a theoretical framework for understanding the likely transition states in nucleophilic substitution reactions of this compound.

Table 1: Key Findings from DFT Studies on Related Systems

| System Studied | Computational Method | Key Findings | Reference |

| Ring-Substituted Benzyl Chlorides | DFT | Elucidation of the shift between SN1 and SN2 mechanisms based on substituent electronic effects. | nih.gov |

| Benzenesulfonyl Chlorides | DFT | Proposal of a trigonal bipyramidal transition state for SN2-like hydrolysis. | beilstein-journals.org |

| Methanesulfonyl Chloride | Ab initio | Indication of significant bond breaking in the transition state from kinetic solvent isotope effects. | beilstein-journals.org |

The trifluoromethanesulfonate (triflate) group is well-established as an excellent leaving group in nucleophilic substitution reactions. Computational studies on various organic transformations consistently highlight the superior nucleofugality of the triflate anion. This is attributed to the high degree of charge delocalization and stability of the resulting triflate anion, CF₃SO₃⁻.

Kinetic studies on the nucleophilic substitution of neopentyl derivatives have shown that the triflate group is a significantly better leaving group than halides (chloride, bromide, iodide) and other sulfonates like methanesulfonate (B1217627) and p-toluenesulfonate. nih.gov Although direct computational comparisons for this compound were not found, the established hierarchy of leaving group ability is a fundamental principle in organic chemistry that is supported by theoretical calculations of anion stability. The high reactivity of primary alkyl triflates, despite their potential instability, underscores their effectiveness as leaving groups. nih.gov

Conformational Analysis and Dynamics

The three-dimensional structure and dynamic behavior of this compound and its derivatives are crucial for understanding their interactions and reactivity, particularly in complex environments like ionic liquids and during stereoselective reactions.

A detailed study combining molecular dynamics (MD) simulations and experimental techniques has been conducted on ammonium-based ionic liquids with the trifluoromethanesulfonate anion, specifically benzyl-NX₃ (where X = Me, Et) trifluoromethanesulfonate. These materials are of interest as thermally stable electrolytes. beilstein-journals.org

The MD simulations revealed that the nature of the cation significantly influences the structure and dynamics of the ionic liquid. In benzyltrimethylammonium (B79724) (BzTMA) trifluoromethanesulfonate, strong cation-cation and cation-anion interactions were observed, which diminish with increasing relative humidity. beilstein-journals.org Furthermore, BzTMA cations exhibit both C-H/π and cation-π interactions, whereas benzyltriethylammonium (BzTEA) cations primarily show strong cation-π interactions. beilstein-journals.org These intermolecular forces have a direct impact on the ionic conductivity of the liquids.

Table 2: Comparison of Benzyl-NX₃ Trifluoromethanesulfonate Ionic Liquids

| Property | Benzyltrimethylammonium (BzTMA) Trifluoromethanesulfonate | Benzyltriethylammonium (BzTEA) Trifluoromethanesulfonate | Reference |

| Intermolecular Interactions | Stronger cation-cation and cation-anion interactions; C-H/π and cation-π interactions present. | Weaker cation-cation and cation-anion interactions; Primarily strong cation-π interactions. | beilstein-journals.org |

| Ionic Conductivity | Lower | Higher (approximately 3 times higher than BzTMA-TFA at 353 K and RH = 90%) | beilstein-journals.org |

The stereochemical outcome of glycosylation reactions is a critical aspect of carbohydrate chemistry. Computational studies have provided valuable insights into the factors that control stereoselectivity. While specific computational explorations of glycosylation reactions directly employing this compound as the glycosyl donor are not prevalent in the searched literature, studies on related systems using substituted benzyl protecting groups offer relevant information.

In the context of 1,2-cis-selective glucosylation, it has been demonstrated that modifying the electronic properties of benzyl protecting groups on the glycosyl donor can significantly influence the stereoselectivity. nih.gov For example, the use of trifluoromethyl-substituted benzyl groups on a glucosyl imidate donor led to a substantial increase in 1,2-cis selectivity. nih.gov This suggests that the electronic nature of the benzyl moiety, which would be present in a this compound glycosyl donor, can play a crucial role in directing the stereochemical course of the reaction.

DFT calculations on related glycosylation reactions have been used to probe the potential energy surfaces and identify the key transition states that determine the α/β selectivity. These studies often point to a delicate balance between SN1-like and SN2-like pathways, where the formation of either a covalent intermediate or a solvent-separated ion pair can lead to different stereochemical outcomes. acs.org The concentration of reactants has also been shown to be a critical factor, with higher concentrations often leading to an erosion of 1,2-trans selectivity due to the increasing importance of a competing SN2-like pathway. acs.org

Predictive Modeling for this compound Reactions

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is an emerging area in chemistry for forecasting reaction outcomes, reactivity, and potential toxicity. While specific predictive models for reactions of this compound were not identified in the search results, the general principles and methodologies are applicable.

QSAR models are developed by establishing a mathematical relationship between the chemical structure and a specific property, such as reaction rate or biological activity. nih.govnih.govmdpi.comeuropa.eursc.org For a series of related compounds, descriptors representing topological, electronic, and steric features are correlated with the observed property. Such models could, in principle, be developed to predict the reactivity of a range of substituted benzyl trifluoromethanates in various reactions.

More recently, machine learning algorithms have been applied to predict chemical reaction outcomes with increasing accuracy. nih.govresearchgate.netchemrxiv.orgrsc.orgmdpi.com These models are trained on large datasets of known reactions and can learn complex patterns to predict the products of new, unseen transformations. The development of such a model for this compound would require a substantial and curated dataset of its reactions under various conditions. These advanced computational tools hold the promise of accelerating the discovery and optimization of synthetic routes involving this versatile reagent.

Solvent Effects on Reaction Outcomes

The solvent environment plays a critical role in dictating the pathway and efficiency of reactions involving this compound and related benzylating agents. The choice of solvent can dramatically influence reaction rates, mechanisms (such as the balance between S\N1 and S\N2 pathways), and the final product distribution. chemrxiv.org Computational and experimental studies have demonstrated that rates of reaction can differ by orders of magnitude based on the solvent's properties. chemrxiv.org

Polarity is a key factor; for instance, in the solvolysis of analogous benzyl esters, a switch from non-polar to polar solvents can fundamentally alter the course of the reaction. A study on benzyl trifluoromethanesulfinates showed that these esters undergo ethanolysis with exclusive carbon-oxygen bond fission, a process greatly accelerated compared to related compounds. tandfonline.com In contrast, heating in polar, non-hydroxylic solvents like acetonitrile (B52724) leads to a high-yield rearrangement to a sulfone. tandfonline.com This highlights the solvent's ability to stabilize different transition states and intermediates, thereby directing the reaction toward distinct products.

The nature of the solvent as protic or aprotic also guides selectivity. In the benzylation of adenine, the use of polar aprotic solvents tends to favor the formation of the N9-alkylated product, whereas polar protic solvents favor the N3-alkylated isomer. nih.gov This has been attributed to solvent-mediated control over the reaction mechanism, shifting between S\N2 and S\N1 pathways. nih.gov Similarly, in the solvolysis of benzyl toluene-p-sulphonate in aqueous trifluoroethanol, the ratio of benzyl alcohol to benzyl trifluoroethyl ether formed is directly influenced by the molar ratio of water to trifluoroethanol in the medium, demonstrating the solvent's role as a competing nucleophile. rsc.org

The following table summarizes the observed effects of different solvents on the outcomes of benzylation and related solvolysis reactions.

| Reaction System | Solvent(s) | Observed Effect | Reference |

| Solvolysis of Benzyl Tosylate | 1:1 (v/v) Aqueous Trifluoroethanol | Product ratio of benzyl alcohol to benzyl trifluoroethyl ether is slightly greater than the solvent molar ratio. | rsc.org |

| Benzylation of Adenine | Polar Aprotic (e.g., DMSO) vs. Polar Protic | Polar aprotic solvents favor N9-alkylation; polar protic solvents favor N3-alkylation. | nih.gov |

| Rearrangement of Benzyl Trifluoromethanesulfinate | Acetonitrile (Polar, Non-hydroxylic) | Promotes facile rearrangement to sulfone in high yield. | tandfonline.com |

| Solvolysis of Benzyl Phenyl Ether | High-Temperature Aqueous Methanol | Yields of benzyl methyl ether and benzyl alcohol depend on the molar fraction of methanol. | rsc.org |

Substituent Effects on Reactivity and Selectivity

The electronic nature of substituents on the aromatic ring of this compound has a profound impact on its reactivity and the selectivity of its reactions. The principles of physical organic chemistry, particularly the Hammett relationship, provide a framework for understanding and predicting these effects. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the benzylic carbon, influencing the stability of transition states and any potential carbocation intermediates.

In nucleophilic substitution reactions, the effect of a substituent depends on the mechanism. For an S\N2 process, the reaction rate is increased by EWGs on the substrate, which make the benzylic carbon more electrophilic. unict.it Conversely, for an S\N1 process, the rate is dramatically accelerated by EDGs (especially at the para position) that can stabilize the formation of a benzyl carbocation intermediate through resonance. nih.gov Kinetic studies on the solvolysis of a wide range of ring-substituted benzyl chlorides have shown that Hammett plots can be used to dissect the contributions of polar and resonance effects, with the reaction constants (ρ) changing as the substituents are varied. nih.gov

Substituents can also exert powerful control over stereoselectivity. In a notable study on glycosylation, the protecting groups on a glucosyl donor, which are benzyl ethers, were modified. acs.org Replacing the standard benzyl (Bn) group with an electron-withdrawing 4-trifluoromethylbenzyl (CF₃Bn) group led to a significant increase in the 1,2-cis selectivity of the glycosylation product. The effect was even more pronounced when the more strongly deactivating 3,5-bis(trifluoromethyl)benzyl group was used. acs.org This demonstrates that fine-tuning the electronic properties of the benzyl moiety can be a powerful strategy for directing stereochemical outcomes. The deactivating effect of the electron-withdrawing trifluoromethyl groups is believed to influence the reactivity of key intermediates, leading to enhanced selectivity. acs.org

The table below illustrates the impact of substituents on the stereoselectivity of a 1,2-cis-glucosylation reaction.

| Donor Protecting Group | Acceptor | Solvent | α/β Selectivity | Yield | Reference |

| Benzyl (Bn) | Reactive Alcohol | Dichloromethane (B109758) | 14:1 | - | acs.org |

| 4-Trifluoromethylbenzyl (CF₃Bn) | Reactive Alcohol | Dichloromethane | 34:1 | - | acs.org |

Advanced Analytical Characterization Techniques in Benzyl Trifluoromethanesulfonate Research

Spectroscopic Methods for Intermediate and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of fluorine-containing compounds like benzyl (B1604629) trifluoromethanesulfonate (B1224126). nih.gov Both proton (¹H) and fluorine-19 (¹⁹F) NMR are routinely employed. The ¹⁹F nucleus is particularly advantageous for NMR due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. wikipedia.orgslideshare.netazom.com The chemical shifts in ¹⁹F NMR span a wide range, which minimizes signal overlap and simplifies spectral analysis. nih.gov

In the context of benzyl trifluoromethanesulfonate, the triflate group (-SO₂CF₃) gives a characteristic signal in the ¹⁹F NMR spectrum. For example, in a study involving the synthesis of various substituted benzyl methanesulfonates, the ¹⁹F NMR signal for a trifluoromethyl group on a benzyl ring appeared around -62.8 ppm. beilstein-journals.org The chemical shift of the ¹⁹F nucleus is sensitive to its electronic environment, which can be influenced by solvent effects and the presence of different functional groups in the molecule. dovepress.com

Variable-Temperature NMR (VT-NMR) is a specialized NMR technique used to study dynamic processes, such as conformational changes or the presence of rotational isomers (rotamers). nih.govsciencepublishinggroup.com By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra, such as the coalescence of separate signals as the temperature increases. sciencepublishinggroup.com This allows for the determination of the energy barriers to rotation and provides insight into the conformational stability of molecules. sciencepublishinggroup.com Although direct VT-NMR studies on this compound are not extensively detailed in the provided results, the technique is highly relevant for studying the dynamic behavior of related and more complex molecules containing benzyl and triflate moieties. nih.govsciencepublishinggroup.comresearchgate.net